2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

Description

Structural Characterization and Nomenclature

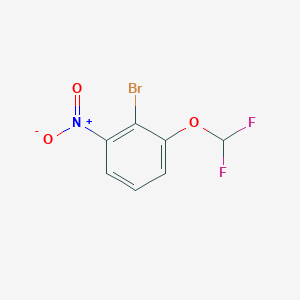

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₇H₄BrF₂NO₃ and a molecular weight of 268.01 g/mol . Its IUPAC name, This compound , reflects the substitution pattern on the benzene ring: a bromine atom at position 2, a difluoromethoxy group at position 1, and a nitro group at position 3. The SMILES notation FC(F)OC1=C(Br)C(N+=O)=CC=C1 encodes its structure, highlighting the spatial arrangement of functional groups.

Key structural features include:

- A benzene core with three substituents: bromine (Br), difluoromethoxy (OCF₂H), and nitro (NO₂).

- The electron-withdrawing nitro and bromine groups, which influence the compound’s reactivity and stability.

Spectroscopic characterization typically involves nuclear magnetic resonance (NMR) for confirming substituent positions and mass spectrometry for molecular weight validation.

Historical Development and Discovery

The synthesis of difluoromethoxy-substituted nitrobenzenes emerged in the late 20th century, driven by demand for fluorinated intermediates in pharmaceuticals and agrochemicals. A pivotal advancement was the development of water-phase synthesis methods using nitrophenol derivatives and difluorochloromethane under alkaline conditions. For example, a 2001 patent described the reaction of nitrophenol with difluorochloromethane in the presence of a phase-transfer catalyst, yielding difluoromethoxy nitrobenzene derivatives. This method improved efficiency by eliminating organic solvents, reducing environmental impact.

Subsequent refinements focused on optimizing reaction conditions (e.g., temperature, catalyst loading) to enhance yields for specific derivatives like this compound.

Position in Halogenated Nitroaromatic Compound Classification

This compound belongs to the halogenated nitroaromatic class, characterized by:

- Aromatic rings substituted with both halogen (bromine) and nitro groups.

- Enhanced electrophilicity due to the electron-withdrawing effects of nitro and halogen substituents.

Within this class, it serves as a versatile intermediate for:

- Cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom for bond formation.

- Nitro group reduction to amines, enabling access to diverse aromatic amines.

Its reactivity profile aligns with EPA guidelines for halogenated nitroaromatics, where nitro groups may act as leaving groups under specific conditions.

Physicochemical Profile Overview

The compound’s low water solubility and high solubility in organic solvents stem from its hydrophobic aromatic core and polar functional groups. Storage recommendations (2–8°C under inert atmosphere) suggest sensitivity to moisture and thermal degradation.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVYSEMGEYPYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally begins from readily available phenolic or nitrophenolic precursors, such as:

- 2-Bromophenol

- o-Nitrophenol

These starting materials undergo sequential functional group transformations to introduce the nitro and difluoromethoxy substituents at defined positions on the aromatic ring.

Key Synthetic Steps

Nitration of 2-Bromophenol or Halogenation of o-Nitrophenol

- Nitration of 2-bromophenol : By treating 2-bromophenol with nitrating agents (e.g., nitric acid under controlled conditions), 2-bromo-6-nitrophenol is obtained.

- Alternative halogenation : Starting from o-nitrophenol, bromination can be performed to yield the same intermediate (2-bromo-6-nitrophenol). This flexibility allows choice based on available materials or desired regioselectivity.

This step is critical for positioning the nitro and bromo groups correctly on the aromatic ring before introducing the difluoromethoxy group.

Introduction of the Difluoromethoxy Group

- The 2-bromo-6-nitrophenol intermediate is then reacted with a difluoromethylation agent, such as chlorodifluoromethane (ClCF2H) , to convert the phenolic hydroxyl group into a difluoromethoxy substituent.

- This reaction typically proceeds under conditions that promote nucleophilic substitution of the phenol oxygen with the difluoromethyl group, forming the 2-bromo-1-(difluoromethoxy)-3-nitrobenzene compound.

This step is essential to install the difluoromethoxy moiety, which imparts unique electronic and steric properties to the molecule.

Alternative Synthetic Approaches

While the above method is the most documented, related approaches include:

- Bromination of difluoromethoxy-substituted nitrobenzene derivatives : Starting from a difluoromethoxy-substituted benzene, selective bromination can be performed using bromine or brominating agents like N-bromosuccinimide (NBS) with Lewis acid catalysts (e.g., iron or aluminum chloride) in inert solvents such as dichloromethane or chloroform. This method ensures regioselective bromination at the desired position.

- Palladium-catalyzed direct arylation : In some cases, palladium-catalyzed coupling reactions are employed to introduce bromine or other substituents onto difluoromethoxy-substituted aromatic rings, though this is more common for related compounds rather than the exact target molecule.

Reaction Conditions and Optimization

- Solvents : Common solvents include dichloromethane, chloroform, or other inert organic solvents that provide good solubility and reaction control.

- Temperature : Controlled low to moderate temperatures are maintained to ensure selective substitution and to minimize side reactions.

- Catalysts : Lewis acids such as FeCl3 or AlCl3 are used for electrophilic bromination. For difluoromethylation, catalysts or bases may be employed depending on the reagent system.

- Purification : After synthesis, purification is generally achieved by recrystallization or chromatographic techniques to isolate the pure this compound.

Summary of Preparation Method Data

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-Bromophenol or o-Nitrophenol | Nitration (HNO3/H2SO4) or Bromination (Br2, FeCl3) | 2-Bromo-6-nitrophenol | Regioselective introduction of NO2/Br |

| 2 | 2-Bromo-6-nitrophenol | Chlorodifluoromethane (ClCF2H), suitable base/catalyst | This compound | Formation of difluoromethoxy group |

| 3 | Crude product | Purification (recrystallization/chromatography) | Pure target compound | Ensures high purity for further use |

Industrial Considerations

- Industrial synthesis may optimize these steps for scale-up by employing continuous flow reactors to improve heat and mass transfer, ensuring consistent product quality and yield.

- Cost-effective reagents and minimizing hazardous waste are prioritized.

- Automated control of reaction parameters (temperature, reagent feed rates) enhances reproducibility and safety.

Research Findings and Literature Insights

- The patent EP1362843B1 details the synthesis of 2-difluoromethoxy-3-bromonitrobenzene derivatives, emphasizing the flexibility in choosing starting materials and nitration/halogenation methods, as well as the use of chlorodifluoromethane for difluoromethylation.

- Research indicates that the order of functional group introduction is crucial to avoid undesired side reactions, with nitration and halogenation generally preceding difluoromethylation for optimal regioselectivity and yield.

- Palladium-catalyzed methods, while more common for related fluorinated aromatic compounds, are less frequently applied to this specific compound but represent a potential alternative route.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-1-(difluoromethoxy)-3-nitrobenzene when using an amine.

Reduction: 2-Bromo-1-(difluoromethoxy)-3-aminobenzene.

Oxidation: Products vary based on the specific reaction conditions and oxidizing agents used.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-3-nitrobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it with structurally analogous derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects: The difluoromethoxy group (-OCF₂) in the target compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to analogs with methoxy (-OCH₃) or amino (-NH₂) groups .

Steric and Solubility Differences: Compounds with bulkier substituents (e.g., -OCF₂) exhibit reduced solubility in polar solvents compared to smaller groups like -F or -NH₂ . The amino group in 886762-75-0 increases polarity, making it more water-soluble but less stable under acidic conditions .

Synthetic Utility :

- Bromine at C2 in the target compound facilitates metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig), whereas analogs like 58534-94-4 (Br at C1) are more suited for nucleophilic aromatic substitution .

Biological Activity

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom, a difluoromethoxy group, and a nitro group attached to a benzene ring. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated that the compound has selective toxicity towards certain types of cancer cells while sparing normal cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may be a candidate for further development in cancer therapeutics.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins. This mechanism is similar to other nitroaromatic compounds known for their cytotoxic effects.

Case Study: Antimicrobial Efficacy

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated that this compound showed significant inhibition against biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.

Case Study: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study demonstrated that treatment with this compound led to apoptosis in MCF-7 cells, characterized by DNA fragmentation and activation of caspases.

Q & A

Q. Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% as per GD02927 specifications) .

- Elemental Analysis : Confirm Br, F, and N content within ±0.3% of theoretical values .

Basic: How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodological Answer:

- ¹H NMR : The difluoromethoxy group (-OCF₂H) shows a triplet near δ 6.2–6.5 ppm (²JH-F = 50–60 Hz). Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to coupling with adjacent substituents .

- ¹⁹F NMR : Two distinct signals for the -OCF₂H group at δ -80 to -85 ppm (AB spin system) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 268 (C7H4BrF2NO3), with fragmentation patterns confirming Br and NO₂ loss .

Advanced: How do electronic and steric effects influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the bromine atom acts as an ortho/para-director. In polar aprotic solvents (e.g., DMSO):

- Nucleophilic Aromatic Substitution (SNAr) : Amines or thiols preferentially attack the para position to the nitro group due to resonance stabilization of the Meisenheimer complex .

- Cross-Coupling Reactions (Suzuki/Miyaura) : The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids, with steric hindrance from the difluoromethoxy group favoring mono-substitution .

Contradiction Note : Conflicting reports exist on bromine’s lability under basic conditions; verify via <sup>79/81</sup>Br isotopic splitting in mass spectra .

Advanced: How can computational tools resolve contradictions in reported reactivity data?

Methodological Answer:

- Retrosynthesis AI (Pistachio/Bkms_metabolic) : Predict feasible pathways by analyzing >10,000 reactions from Reaxys, prioritizing routes with high atom economy (>65%) and low steric strain .

- DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to explain unexpected regioselectivity, e.g., para vs. meta substitution in polar solvents .

Case Study : Discrepancies in bromine’s stability under acidic conditions were resolved by simulating protonation effects on the nitro group’s resonance .

Advanced: What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C under inert gas (Ar/N2) to prevent photolytic cleavage of the C-Br bond .

- Thermal Stability : Avoid temperatures >80°C; DSC analysis shows exothermic decomposition above 120°C .

- Moisture Control : Use molecular sieves (3Å) in reactions to inhibit hydrolysis of the difluoromethoxy group .

Applications: How is this compound utilized in medicinal chemistry intermediates?

Methodological Answer:

- Drug Candidates : The nitro group is reduced to an amine (-NH2) for further functionalization (e.g., amide coupling) in kinase inhibitor scaffolds .

- Fluorine-18 Labeling : The difluoromethoxy group can be replaced with <sup>18</sup>F for PET tracer synthesis, leveraging its metabolic stability .

- SAR Studies : Systematic substitution of Br with heterocycles (e.g., pyridines) optimizes binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.